molecular formula C9H8BrNO3 B12845008 4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran

4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran

Cat. No.: B12845008
M. Wt: 258.07 g/mol
InChI Key: VCSOQJCQQYZMRA-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran is a benzofuran derivative characterized by the presence of bromine, methyl, and nitro functional groups. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methyl-7-nitro-2,3-dihydrobenzofuran using bromine or a brominating agent under controlled conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often utilizing catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives such as:

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

4-bromo-2-methyl-7-nitro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H8BrNO3/c1-5-4-6-7(10)2-3-8(11(12)13)9(6)14-5/h2-3,5H,4H2,1H3

InChI Key

VCSOQJCQQYZMRA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2O1)[N+](=O)[O-])Br

Origin of Product

United States

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